Elimination of Renal Toxicity Observed with the Parent Compound JNJ‑38877605
In IND‑enabling toxicology studies conducted in rabbits (the most metabolically relevant species for AOX-1 activity), JNJ‑38877605 produced clear renal effects at pharmacologically active exposures. In contrast, DO‑2 at efficacious exposure levels showed no renal findings, demonstrating that deuteration successfully uncouples target inhibition from the AOX-1‑driven insoluble metabolite pathway responsible for the parent compound’s nephrotoxicity [1]. The rabbit 28‑day GLP study established the NOAEL for DO‑2 at 40 mg/kg/day (Cmax 5 023 ng/mL; AUC 9 434 ng·h/mL), further confirming a wide safety margin [2].
| Evidence Dimension | Renal toxicity incidence in AOX-1-competent species (rabbit) |
|---|---|
| Target Compound Data | No renal effects at efficacious exposure levels; NOAEL 40 mg/kg/day |
| Comparator Or Baseline | JNJ‑38877605 (parent): renal toxicity observed at pharmacologically active exposures |
| Quantified Difference | Renal toxicity present → absent |
| Conditions | Rabbit IND‑enabling toxicology and 28‑day GLP toxicology study |
Why This Matters
Renal toxicity was the dose‑limiting liability that caused JNJ‑38877605 to fail, so its absence in DO‑2 directly addresses the critical safety barrier that precluded clinical advancement of the parent compound.
- [1] Perera TPS, et al. Abstract C152: Preclinical and emerging Phase 1 study data indicates that novel deuterated MET kinase inhibitor DO‑2 mitigates the side effects seen with current approved MET kinase inhibitors. Mol Cancer Ther. 2023;22(12_Supplement):C152. DOI:10.1158/1535-7163.TARG-23-C152. View Source
- [2] DeuterOncology NV. A Phase 1 Study to Determine the Safety, and Pharmacokinetics of the Selective MET kinase Inhibitor, DO‑2 in Patients With Advanced or Refractory Solid Tumours. Trial NL-OMON51802. Published 2022. View Source
